
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related nitrophenyl phosphate esters is described in the papers. For instance, 1-(2-nitrophenyl)ethyl esters of myo-inositol 1,4,5-trisphosphate were synthesized by treating InsP3 with 1-(2-nitrophenyl)diazoethane in a CHCl3/water mixture, resulting in esterification of the phosphate residues . Similarly, selective synthesis of phosphate monoesters from phosphoric acid and alcohols was promoted by nucleophilic bases such as N-alkylimidazole and 4-(N,N-dialkylamino)pyridine . These methods could potentially be adapted for the synthesis of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction methods. For example, the crystal structure of 2-amino-5-nitropyridinium dihydrogenphosphate monophosphoric acid was determined, revealing inorganic layers of phosphate units separated by organic chains of chromophores . The structural arrangement of 4-nitrophenyl phosphoric acid and its potassium salts was also studied, showing different networks of hydrogen bonds and coordination modes of the potassium cations . These findings suggest that the molecular structure of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt would likely exhibit complex hydrogen bonding and cation coordination.
Chemical Reactions Analysis
The reactivity of nitrophenyl phosphates in various solvents and in the presence of amines was investigated, revealing the formation of oxyphosphorane and metaphosphate intermediates during phosphoryl transfer reactions . The influence of solvent polarity on the rate of formation of these intermediates was also noted. These studies indicate that Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt could undergo similar reactions, with its reactivity being influenced by the choice of solvent and the presence of catalytic amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl phosphate esters and their interactions with cations have been explored. The photolabile properties of 1-(2-nitrophenyl)ethyl esters of InsP3 were characterized, showing their potential as photolabile precursors of InsP3 . The solid-state structures of 4-nitrophenyl phosphoric acid and its potassium salts provided insights into the hydrogen bonding and cation coordination . These studies suggest that Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt would have distinct physical and chemical properties that could be tailored for specific applications, such as in the design of photolabile compounds or in the study of cation interactions.
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis of Oligonucleotides : o-Nitrophenyl-1,3-propanediol is linked to controlled pore glass beads to create a solid support suitable for the automated synthesis of unmodified and base-sensitive oligonucleotides, enabling efficient cleavage by photolysis (Dell'Aquila, Imbach, & Rayner, 1997).
Selective Phosphorylation : This compound has been used in selective phosphorylation of unprotected nucleosides, demonstrating efficient synthesis of nucleoside 5'-phosphates (Taguchi & Mushika, 1975).
Enzymatic Activity Studies : It serves as a substrate in studies of enzymatic activities of phytases, providing insights into their catalytic potentials and effects of ions on their activities (Tazisong, Senwo, Taylor, & He, 2008).
Interactions with Organyl Halides : Nitrophenyl-containing 1,2-amino alcohols, including this compound, have been studied for their reactivity in acylation reactions with organyl halides, contributing to our understanding of chemical reactivity and synthesis (Tursynova, 2022).
Nucleotide Synthesis and Characterization : The compound has been used in the preparation and characterization of nucleotides and their derivatives, playing a role in the development of biochemical and molecular biology techniques (Smith & Khorana, 1963).
Molecularly Imprinted Polymers : Studies on molecularly imprinted polymers have utilized this compound as a template molecule, exploring its interaction with functional monomers and evaluating the formation mechanism and binding characteristics of the polymers (Zhu, 2007).
Mecanismo De Acción
Target of Action
The primary target of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is alkaline phosphatase systems . Alkaline phosphatase is an enzyme that removes phosphate groups from molecules, a process known as dephosphorylation. This enzyme plays a crucial role in various biochemical pathways, including nucleotide metabolism and protein synthesis.
Mode of Action
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) acts as a substrate for alkaline phosphatase . The compound is dephosphorylated by the enzyme, resulting in the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically at 405 nm, as the end product, 4-nitrophenol, is yellow in color .
Result of Action
The action of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) results in the production of 4-nitrophenol, a yellow compound that can be detected spectrophotometrically . This provides a useful tool for studying the activity of alkaline phosphatase and the biochemical pathways it influences.
Action Environment
The action of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is influenced by environmental factors such as pH and temperature, which can affect the activity of alkaline phosphatase. Moreover, the compound should be stored at 4°C and protected from light to maintain its stability .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) involves the reaction of 4-nitrophenol with phosphorus oxychloride to form 4-nitrophenyl phosphate. This intermediate is then reacted with 2-ethyl-2-amino-1,3-propanediol to form the final product.", "Starting Materials": [ "4-nitrophenol", "phosphorus oxychloride", "2-ethyl-2-amino-1,3-propanediol" ], "Reaction": [ "Step 1: 4-nitrophenol is reacted with phosphorus oxychloride in the presence of a base such as triethylamine to form 4-nitrophenyl phosphate.", "Step 2: The intermediate 4-nitrophenyl phosphate is then reacted with 2-ethyl-2-amino-1,3-propanediol in the presence of a base such as sodium hydroxide to form Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2).", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |
Número CAS |
62796-28-5 |
Nombre del producto |
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) |
Fórmula molecular |
C16H32N3O10P |
Peso molecular |
457.41 g/mol |
Nombre IUPAC |
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3 |
Clave InChI |
YVXXRFJXBIWXFT-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
SMILES canónico |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
Otros números CAS |
62796-28-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





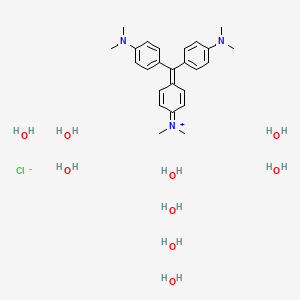
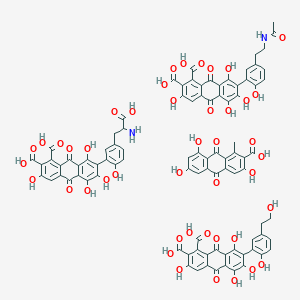
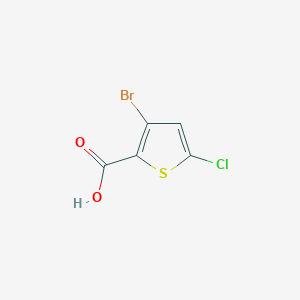
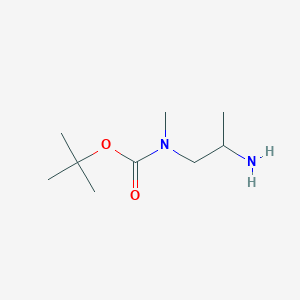


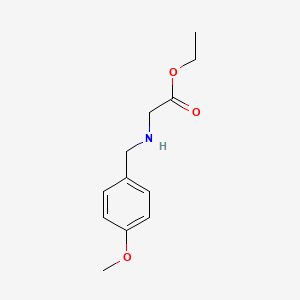

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)
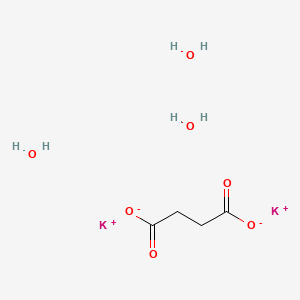

![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)